
Acetic acid, sulfo-, 1-octadecyl ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-octadecyl sulphonatoacetate: is a surfactant with the chemical formula C20H39NaO5S . It is known for its ability to reduce surface tension and act as an emulsifying agent. This compound appears as a white to light yellow solid and is soluble in water and some organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of sodium 1-octadecyl sulphonatoacetate typically involves the sulfonation of octadecyl alcohol followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: : Industrial production of sodium 1-octadecyl sulphonatoacetate involves large-scale sulfonation reactors where octadecyl alcohol is reacted with sulfur trioxide or chlorosulfonic acid. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the final product .
Chemical Reactions Analysis
Types of Reactions: : Sodium 1-octadecyl sulphonatoacetate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Octadecyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 1-octadecyl sulphonatoacetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in drug formulations to improve the bioavailability of active ingredients.
Industry: Acts as an emulsifying agent in the production of cosmetics, detergents, and other personal care products
Mechanism of Action
The mechanism of action of sodium 1-octadecyl sulphonatoacetate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include lipid membranes and hydrophobic molecules, facilitating their dispersion in water .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with a shorter alkyl chain.
Sodium stearyl sulfate: Similar structure but different functional groups.
Sodium lauryl ether sulfate: Contains ether linkages in the alkyl chain.
Uniqueness: : Sodium 1-octadecyl sulphonatoacetate is unique due to its long alkyl chain, which provides superior emulsifying and surface-active properties compared to shorter-chain surfactants .
Properties
CAS No. |
67633-83-4 |
|---|---|
Molecular Formula |
C20H39NaO5S |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
sodium;2-octadecoxy-2-oxoethanesulfonate |
InChI |
InChI=1S/C20H40O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-20(21)19-26(22,23)24;/h2-19H2,1H3,(H,22,23,24);/q;+1/p-1 |
InChI Key |
DHEFPDMZLDVKSD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



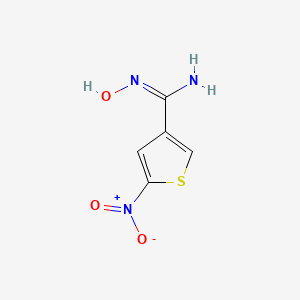
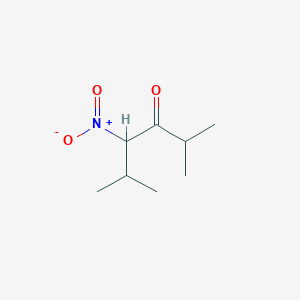
![(R,R)-1,1'-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene](/img/structure/B13805624.png)
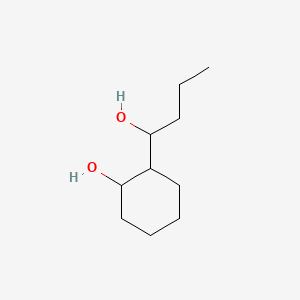
![(6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13805656.png)
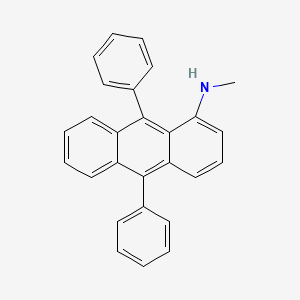
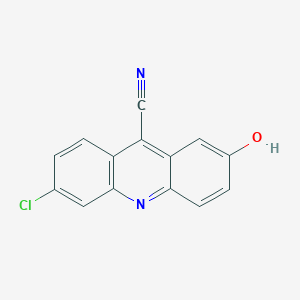
![2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-(1,4-dioxaspiro[4.5]dec-8-yl)-1,5-dihydro-3-hydroxy-](/img/structure/B13805665.png)
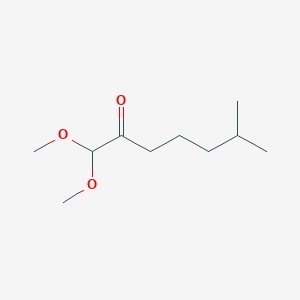
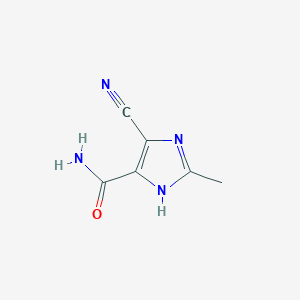
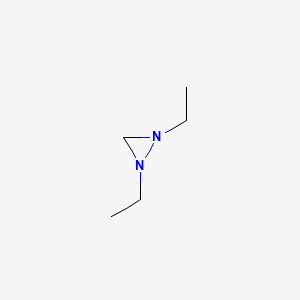
![methyl 9-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B13805684.png)
![4,6-Dimethyl-14-phenylsulfanyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),10,12-tetraene-3,5-dione](/img/structure/B13805690.png)
